Cas no 1932425-14-3 (tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate)
tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2-Azabicyclo[2.2.2]octane-2-carboxylic acid, 5-amino-, 1,1-dimethylethyl ester, …
- Tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.2.2]Octane-2-carboxylate
- tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
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- Inchi: 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-8-4-5-9(14)6-10(8)13/h8-10H,4-7,13H2,1-3H3/t8-,9-,10-/m0/s1
- InChI Key: SIFPHPJZXMHDLP-GUBZILKMSA-N
- SMILES: [C@]12([H])CC[C@]([H])([C@@H](N)C1)CN2C(OC(C)(C)C)=O
tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM513015-1g |
tert-butyl (1s,4s,5s)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |
1932425-14-3 | 97% | 1g |
$*** | 2023-03-29 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1917-100MG |
tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |
1932425-14-3 | 95% | 100MG |
¥ 1,603.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1917-250MG |
tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |
1932425-14-3 | 95% | 250MG |
¥ 2,560.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1917-500MG |
tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |
1932425-14-3 | 95% | 500MG |
¥ 4,270.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1917-1G |
tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |
1932425-14-3 | 95% | 1g |
¥ 6,402.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1917-5G |
tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |
1932425-14-3 | 95% | 5g |
¥ 19,206.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1917-100mg |
tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |
1932425-14-3 | 95% | 100mg |
¥1604.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1917-250mg |
tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |
1932425-14-3 | 95% | 250mg |
¥2561.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1917-500mg |
tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |
1932425-14-3 | 95% | 500mg |
¥4269.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1917-1g |
tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |
1932425-14-3 | 95% | 1g |
¥6402.0 | 2024-04-23 |
tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate Suppliers
tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate: A Comprehensive Overview
The compound tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate with CAS No. 1932425-14-3 is a significant molecule in the field of organic chemistry and drug discovery. This compound belongs to the class of bicyclic amino acids, which have garnered considerable attention due to their unique structural properties and potential applications in pharmaceuticals and biotechnology.
The tert-butyl group attached to the molecule serves as a protecting group for the carboxylic acid moiety, which is a common strategy in organic synthesis to facilitate further reactions. The bicyclic structure of this compound, specifically the bicyclo[2.2.2]octane framework, contributes to its rigidity and stability, making it an ideal candidate for studying stereochemical interactions in biological systems.
Recent studies have highlighted the importance of tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate in the development of novel therapeutic agents. Its amino group plays a crucial role in forming peptide bonds, which are essential for constructing bioactive molecules such as peptides and proteins. Researchers have explored its potential as an intermediate in the synthesis of complex natural products and bioactive compounds.
One of the most promising applications of this compound lies in its use as a chiral building block for asymmetric synthesis. The specific stereochemistry at positions 1S, 4S, and 5S ensures that this molecule can be employed in enantioselective reactions to produce optically active compounds with high enantiomeric excess (ee). This property is particularly valuable in the pharmaceutical industry, where chirality often determines the efficacy and safety of a drug.
Moreover, tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate has been investigated for its role in drug delivery systems. Its unique structure allows for the incorporation into lipid-like molecules or nanoparticles, enhancing drug solubility and bioavailability. Recent advancements in nanotechnology have further expanded its potential in targeted drug delivery applications.
In terms of synthesis, this compound can be prepared via various methods including ring-closing metathesis and stereoselective alkylation reactions. The choice of synthetic route depends on the desired scale of production and the availability of starting materials. Optimization studies have shown that using catalysts such as Grubbs' catalyst can significantly improve reaction efficiency and yield.
The physical properties of tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate, including its melting point and solubility profile, are critical factors influencing its application in different chemical processes. For instance, its solubility in organic solvents makes it suitable for use in organic reactions requiring precise control over reaction conditions.
From a structural perspective, the bicyclic system provides steric hindrance around the amino group, which can influence its reactivity in various chemical transformations. This steric effect has been exploited in designing transition-state analogs for enzyme inhibitors and other bioactive molecules.
Looking ahead, ongoing research is focused on leveraging the unique properties of tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.
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